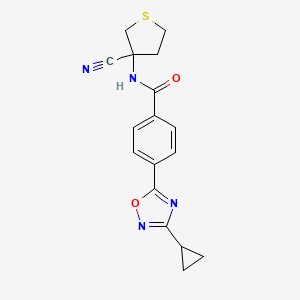
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide, also known as compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized by a group of researchers from the University of California, San Francisco in 2015. Since then, several studies have been conducted to investigate the compound's synthesis method, mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in inflammation and immune response.
生化和生理效应
Compound 1 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has also been found to have a low toxicity profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
One of the main advantages of using N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 in lab experiments is its potential therapeutic applications in various fields of medicine. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a wide range of effects on cellular processes, making it a promising candidate for drug development. However, one of the limitations of using N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1, including:
1. Investigation of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's efficacy in clinical trials for various diseases, including cancer, inflammation, and neurological disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide.
3. Identification of the specific enzymes and signaling pathways targeted by N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1, to better understand its mechanism of action.
4. Investigation of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's potential side effects and toxicity profile in humans.
5. Development of novel formulations or delivery methods to improve the solubility and bioavailability of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide.
In conclusion, N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 is a novel small molecule N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide that has gained attention in the scientific community due to its potential therapeutic applications in various fields of medicine. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's synthesis method, mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's therapeutic potential and to develop more efficient and effective formulations for its use in clinical settings.
合成方法
The synthesis of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 involves a multistep process that includes the reaction of 3-cyanothiolane with 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification by column chromatography. The yield of the synthesis process is reported to be around 30%.
科学研究应用
Compound 1 has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-9-17(7-8-24-10-17)20-15(22)12-3-5-13(6-4-12)16-19-14(21-23-16)11-1-2-11/h3-6,11H,1-2,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWROBFOGKCPOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=C(C=C3)C(=O)NC4(CCSC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

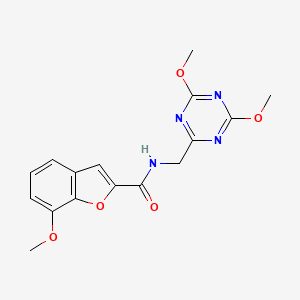
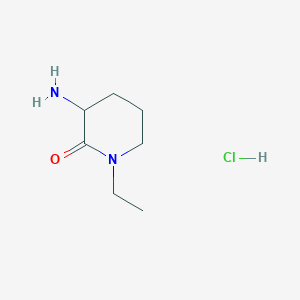
![N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2734744.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol](/img/structure/B2734745.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734746.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2734748.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2734752.png)
![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734753.png)
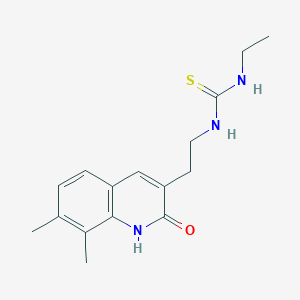
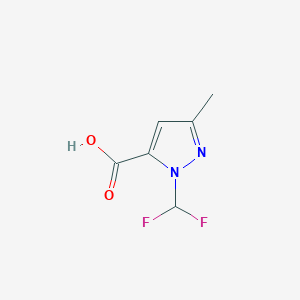
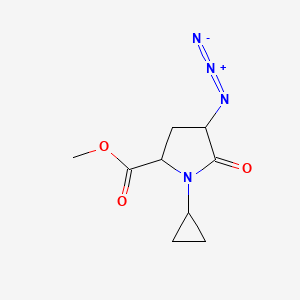
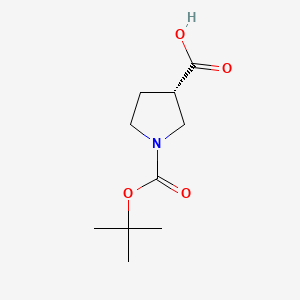
![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734763.png)
![3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2734764.png)